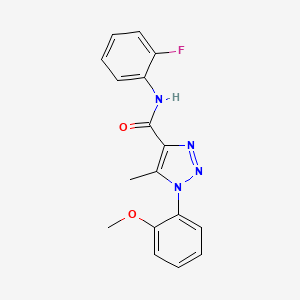

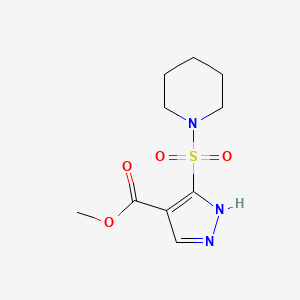

ethyl 2-(2-(2-(1H-indol-1-yl)acetamido)thiazol-4-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Ethyl 2-(2-(2-(1H-indol-1-yl)acetamido)thiazol-4-yl)acetate” is a complex organic compound. It is synthesized from the reactions of benzothiazoles with ethyl bromocyanoacetate in the presence of indole or 2-methylindole .

Synthesis Analysis

The synthesis of this compound is achieved through the reactions of benzothiazoles with ethyl bromocyanoacetate in the presence of indole or 2-methylindole . The reactions proceed in acetone as a solvent under reflux for 5 hours in good yields .

Molecular Structure Analysis

The molecular structure of this compound is complex, with a molecular formula of C32H35N3O5S2 . The structure includes an indole ring, a thiazole ring, and an acetate group .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps . The reactions proceed in acetone as a solvent under reflux for 5 hours in good yields .

Scientific Research Applications

Synthesis and Chemical Properties

Ethyl 2-(2-(2-(1H-indol-1-yl)acetamido)thiazol-4-yl)acetate and its derivatives have been synthesized through various chemical reactions, demonstrating the versatility and potential applications of these compounds in scientific research. Nassiri and Milani (2020) developed a simple, novel, and efficient synthesis method for a series of these compounds, showcasing their potential for further chemical and pharmacological studies. The synthesis involved reactions of benzothiazole derivatives and ethyl bromocyanoacetate with indole derivatives, yielding good results and confirming the structures through various spectroscopic methods (Nassiri & Milani, 2020).

Enzyme Inhibition Studies

A study by Babar et al. (2017) focused on the enzyme inhibition activities of novel ethyl 2-[aryl(thiazol-2-yl)amino]acetates, indicating their potential therapeutic applications. The compounds exhibited significant inhibition towards α-glucosidase and β-glucosidase enzymes, with one compound showing notably high inhibition, suggesting potential uses in diabetes management. Molecular docking studies further supported these findings by illustrating the compounds' interactions with enzyme active sites (Babar et al., 2017).

Pharmacological Evaluation

Glutaminase inhibitors are crucial in cancer therapy due to their role in glutamine metabolism. Shukla et al. (2012) synthesized and evaluated BPTES analogs, including derivatives of this compound, for their potency as glutaminase inhibitors. Their study identified compounds with similar potency to BPTES but with improved solubility, highlighting their therapeutic potential in cancer treatment (Shukla et al., 2012).

Anti-inflammatory and Analgesic Activities

The anti-inflammatory and analgesic properties of ethyl 2-[2-substituted-4-(thiophenyl) thiazolyl] acetates were investigated by Attimarad et al. (2017). Their study showed that compounds with halogen substitution exhibited significant activities, comparable to known drugs like indomethacin and aspirin. This suggests the potential application of these compounds in developing new anti-inflammatory and analgesic drugs (Attimarad et al., 2017).

Crystal Structure Analysis

The determination of crystal structures plays a crucial role in understanding the chemical and physical properties of compounds. DyaveGowda et al. (2002) conducted an X-ray crystallography study on a related ethyl (2-amino-4-phenyl-5-thiazolyl)acetate compound, revealing significant intra- and inter-molecular hydrogen bonding. This study emphasizes the importance of structural analysis in the development and application of these compounds in scientific research (DyaveGowda et al., 2002).

Mechanism of Action

Target of action

Indole derivatives and thiazole derivatives are known to bind with high affinity to multiple receptors . .

Mode of action

The mode of action of indole and thiazole derivatives can vary widely depending on their specific structure and the targets they interact with . Without specific information, it’s difficult to predict the exact mode of action of “ethyl 2-(2-(2-(1H-indol-1-yl)acetamido)thiazol-4-yl)acetate”.

Biochemical pathways

Indole and thiazole derivatives can affect a variety of biochemical pathways due to their broad-spectrum biological activities . The specific pathways affected by “this compound” would depend on its specific targets and mode of action.

Result of action

The molecular and cellular effects of “this compound” would depend on its specific targets and mode of action. Indole and thiazole derivatives are known to have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

properties

IUPAC Name |

ethyl 2-[2-[(2-indol-1-ylacetyl)amino]-1,3-thiazol-4-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3S/c1-2-23-16(22)9-13-11-24-17(18-13)19-15(21)10-20-8-7-12-5-3-4-6-14(12)20/h3-8,11H,2,9-10H2,1H3,(H,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPUWMTOMNGSIEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CSC(=N1)NC(=O)CN2C=CC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-3-(furan-2-yl)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}prop-2-enamide](/img/structure/B2610711.png)

![N-(3-chlorobenzyl)-N-(4-ethylphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2610712.png)

![2-chloro-N-[2-methyl-3-(2-oxopyrrolidin-1-yl)propyl]pyridine-4-carboxamide](/img/structure/B2610713.png)

![2-(4-(N,N-diisobutylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2610724.png)

![8-(4-Fluorophenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2610727.png)